1,1'-Bicyclopentyl-1,1'-diol

Vue d'ensemble

Description

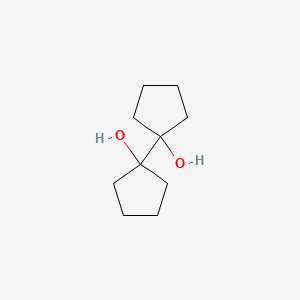

1,1'-Bicyclopentyl-1,1'-diol (CAS: 5181-75-9) is a symmetrical 1,2-diol with the molecular formula C₁₀H₁₈O₂ and a molar mass of 170.25 g/mol. It features two cyclopentyl rings connected at their 1,1'-positions, each bearing a hydroxyl group. Key physical properties include:

- Melting point: 106–110 °C (lit.)

- Boiling point: 282.9 ± 8.0 °C (predicted)

- Density: 1.199 ± 0.06 g/cm³ (predicted)

- pKa: 15.15 ± 0.20 (predicted) .

This compound is utilized in synthesizing cyclic selenites (e.g., (BptdH-2)SeO) and serves as a precursor for chiral ligands in asymmetric catalysis due to its rigid bicyclic structure .

Méthodes De Préparation

Pinacol Coupling Reaction of Cyclopentanone

The most widely documented and authoritative method for synthesizing 1,1'-Bicyclopentyl-1,1'-diol is through the pinacol coupling reaction of cyclopentanone. This process involves the reductive coupling of two cyclopentanone molecules, resulting in the formation of a vicinal diol linking the two cyclopentane rings.

Reaction Overview

- Starting Material: Cyclopentanone

- Key Reaction: Reductive coupling (pinacol coupling)

- Catalysts/Reducing Agents: Metal catalysts such as magnesium or zinc, or metal complexes like tris(2,4-pentanedionato)iron(III)

- Conditions: Ambient temperature, solvents vary depending on catalyst system

- Reaction Time: Approximately 2.5 hours (varies with catalyst and scale)

- Yield: Up to 85% reported under optimized conditions

Detailed Reaction Steps

Reduction of Cyclopentanone:

Cyclopentanone is first reduced to cyclopentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This step can be optional depending on the catalyst used in the subsequent coupling.Pinacol Coupling:

The key step involves the reductive coupling of two cyclopentanone molecules or their reduced forms in the presence of a metal catalyst. The metal catalyst facilitates the formation of a carbon-carbon bond between the two ketone carbons, producing the diol.Isolation and Purification:

The product is isolated typically by extraction and purified through crystallization or distillation to achieve high purity.

Industrial Scale Preparation

Industrial synthesis of this compound employs the pinacol coupling reaction on a larger scale with process optimizations aimed at maximizing yield and purity.

- Reactor Types: Continuous flow reactors are often used to improve reaction control and scalability.

- Purification: Advanced techniques such as fractional distillation and recrystallization are employed.

- Catalyst Optimization: Use of iron(III) complexes like tris(2,4-pentanedionato)iron(III) has been reported to enhance efficiency and selectivity.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst/Reducing Agent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pinacol coupling of cyclopentanone | Cyclopentanone | Magnesium, Zinc, or tris(2,4-pentanedionato)iron(III) | Ambient temperature, ~2.5 h | Up to 85% | Most common method, scalable |

| Reduction followed by coupling | Cyclopentanone → Cyclopentanol | Sodium borohydride or LiAlH4, then metal catalyst | Ambient to mild heating | Moderate to high | Two-step process, sometimes combined |

| Industrial continuous flow | Cyclopentanone | Optimized metal catalysts | Controlled temperature, continuous flow | High | Process optimized for scale and purity |

Research Findings on Preparation

Hamann, Namy, and Kagan (1996) demonstrated the efficient synthesis of this compound using tris(2,4-pentanedionato)iron(III) as a catalyst, achieving yields of approximately 85% at ambient temperature over 2.5 hours. This method is notable for its mild conditions and high selectivity.

The use of metal catalysts such as magnesium or zinc in the pinacol coupling reaction is well-established, with reaction conditions tailored to solvent choice and temperature to optimize yield.

Industrial methods focus on continuous flow reactors to maintain consistent reaction conditions and improve throughput, coupled with purification steps like distillation to ensure product quality.

Additional Notes on Preparation

The symmetrical structure of this compound makes it a useful building block in organic synthesis, especially for cyclic selenite derivatives and carbohydrate analogues.

The presence of two hydroxyl groups on separate cyclopentane rings allows for diverse chemical modifications post-synthesis, which is relevant for catalysis and pharmaceutical applications.

Safety data indicate a melting point of 106-110°C and a boiling point around 283°C, relevant for purification and handling during preparation.

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-Bicyclopentyl-1,1’-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Cyclopentanone, Cyclopentanecarboxylic acid

Reduction: Bicyclopentane

Substitution: 1,1’-Bicyclopentyl-1,1’-dichloride, 1,1’-Bicyclopentyl-1,1’-dibromide

Applications De Recherche Scientifique

Chemical Synthesis

1,1'-Bicyclopentyl-1,1'-diol serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in:

- Synthesis of Cyclic Selenites : The compound acts as a precursor for cyclic selenites, which have applications in organic synthesis and materials science.

- Carbohydrate Derivatives : It is involved in the formation of carbohydrate derivatives, enhancing the structural diversity of sugar-related compounds.

Catalysis

The compound is employed in catalytic reactions:

- Hetero-Diels-Alder Reactions : It functions as a catalyst to activate aldehyde carbonyl groups, facilitating the formation of complex cyclic structures.

Mass Spectrometry

This compound is used in mass spectrometry to study:

- Hydrogen Rearrangements : It provides insights into isomerization and fragmentation mechanisms under electron impact conditions.

Molecular Structure Investigations

Research on derivatives of this compound aids in understanding:

- Conformation and Steric Interactions : Studies reveal how structural variations influence molecular behavior and reactivity.

Recent studies indicate potential biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a candidate for new antimicrobial agents .

Case Studies

-

Case Study 1: IGF-1R Inhibition

A series of derivatives were evaluated for their ability to inhibit Insulin-like Growth Factor 1 Receptor (IGF-1R) activity. Lead compounds showed high potency and favorable pharmacokinetic profiles, indicating potential for anticancer development. -

Case Study 2: Progestational Effects

Investigations into uterine tissue responses revealed that certain derivatives could effectively modulate responses similar to traditional progestins, suggesting therapeutic applications in treating conditions like uterine prolapse .

Table: Comparison of Bicyclic Compounds

| Compound | Structure Description | Key Applications |

|---|---|---|

| This compound | Two cyclopentane rings with -OH groups | Chemical synthesis, catalysis |

| 1,1'-Bicyclopentyl-1,1'-dichloride | Chlorine atoms instead of hydroxyls | Synthetic intermediates |

| Cyclopentanediol | Two -OH groups on a single cyclopentane ring | Solvent properties |

The unique symmetrical structure of this compound differentiates it from other bicyclic compounds by providing distinct reactivity and applications in chemical synthesis and catalysis.

Mécanisme D'action

The mechanism of action of 1,1’-Bicyclopentyl-1,1’-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a good candidate for catalysis and molecular interactions. The compound’s unique structure allows it to act as a substrate in the formation of cyclic selenites and other complex molecules.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa | Key Structural Features |

|---|---|---|---|---|---|---|---|

| 1,1'-Bicyclopentyl-1,1'-diol | C₁₀H₁₈O₂ | 170.25 | 106–110 | 282.9 ± 8.0 | 1.199 ± 0.06 | 15.15 | Two fused cyclopentyl rings; 1,2-diol |

| [1,1'-Biphenyl]-2,2'-diol | C₁₂H₁₀O₂ | 186.21 | N/A | N/A | N/A | ~9–10 | Biphenyl backbone; 2,2'-diol |

| (R/S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol | C₂₂H₁₈O₂ | 314.37 | N/A | N/A | N/A | ~8–9 | Binaphthyl scaffold; methyl substituents |

| 2,2'-Bis(p-aminophenoxy)-1,1'-binaphthyl | C₃₂H₂₄N₂O₂ | 476.55 | N/A | N/A | N/A | N/A | Extended π-system; amino-phenoxy groups |

Key Observations :

- Rigidity : this compound exhibits higher rigidity than [1,1'-Biphenyl]-2,2'-diol due to fused cyclopentyl rings, which restrict rotation .

- Acidity : The pKa of this compound (~15.15) is significantly higher than aromatic diols like [1,1'-Biphenyl]-2,2'-diol (pKa ~9–10), reflecting weaker acidity due to lack of aromatic conjugation .

- Steric Effects : (R/S)-3,3'-Dimethylbinaphthyl diol () has bulky methyl groups that enhance enantioselectivity in catalysis, whereas this compound relies on bicyclic steric hindrance .

Stability and Reactivity

- Thermal Stability : this compound decomposes above 280°C, comparable to aliphatic diols but less stable than aromatic diols like binaphthyl derivatives .

- Oxidative Resistance : Aromatic diols ([1,1'-Biphenyl]-2,2'-diol, binaphthyl diols) exhibit superior resistance to oxidation compared to aliphatic this compound .

Research Findings

- Catalytic Performance : this compound-derived ligands show moderate enantioselectivity (e.g., 70–80% ee in ketone reductions), outperformed by binaphthyl diols (90–99% ee) but preferred in sterically demanding reactions .

- Polymer Synthesis : Biphenyl-based diols yield high-performance polyamides with Tg > 200°C, whereas this compound is less explored in polymer chemistry .

Activité Biologique

1,1'-Bicyclopentyl-1,1'-diol is an organic compound characterized by its unique bicyclic structure, which comprises two cyclopentane rings connected by a diol functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- Structure : The compound features two cyclopentyl groups with hydroxyl (-OH) groups at the 1 and 1' positions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The diol functional group allows for hydrogen bonding with biomolecules, potentially influencing enzyme activity and receptor interactions. Studies suggest that the compound may act as a ligand for various receptors, modulating their activity and leading to therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains found that the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against human liver cancer cells (HepG2) and reported an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 (breast cancer) | 20 |

| HeLa (cervical cancer) | 25 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Preliminary studies also suggest that the compound exhibits anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated an improvement in clinical outcomes when combined with standard antibiotic treatment.

Case Study 2: Cancer Therapeutics

In another study focusing on its anticancer potential, researchers synthesized analogs of this compound to enhance its potency. The modified compounds exhibited improved cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1'-Bicyclopentyl-1,1'-diol, and how are reaction conditions optimized?

The primary synthesis involves a pinacol coupling reaction of cyclopentanone. Cyclopentanone is first reduced to cyclopentanol using agents like NaBH₄ or LiAlH₄, followed by coupling with Mg or Zn catalysts under acidic conditions . Optimization focuses on catalyst choice (e.g., Zn yields higher stereoselectivity), solvent polarity, and temperature control to minimize side products. Yields typically range from 60–75% in lab-scale batches. Industrial methods use continuous flow reactors for scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- ¹H/¹³C NMR : Confirm symmetry (two equivalent hydroxyls) and cyclopentyl ring proton environments.

- IR Spectroscopy : Detect O–H stretching (~3200–3400 cm⁻¹) and C–O bonds (~1050 cm⁻¹) .

- X-ray Crystallography : Resolve bond angles and dihedral angles between rings (e.g., C–C–C angles ≈ 108° in the crystal lattice) .

- Mass Spectrometry : Verify molecular ion peak at m/z 170.25 (C₁₀H₁₈O₂) and fragmentation patterns .

Q. How is the antimicrobial activity of this compound evaluated, and what are typical experimental parameters?

Broth microdilution assays are used to determine Minimum Inhibitory Concentrations (MICs). Key steps:

- Prepare serial dilutions of the compound in Mueller-Hinton broth.

- Inoculate with bacterial strains (e.g., S. aureus, E. coli) at ~10⁵ CFU/mL.

- Incubate at 37°C for 18–24 hours.

- MICs are defined as the lowest concentration inhibiting visible growth. Reported MICs: 32 µg/mL (Gram-positive), 64–128 µg/mL (Gram-negative) .

Advanced Research Questions

Q. How can conflicting data between computational models and experimental results for hydroxyl group reactivity be resolved?

Discrepancies often arise from solvent effects or steric hindrance not accounted for in simulations. Strategies:

- Solvent Correction : Use COSMO-RS or explicit solvent models in DFT calculations.

- Conformational Sampling : MD simulations to assess ring flexibility (cyclopentyl rings exhibit pseudo-rotation barriers ~5 kcal/mol).

- Experimental Validation : Compare kinetic isotope effects (KIEs) in oxidation reactions (e.g., KMnO₄ vs. CrO₃) to probe transition states .

Q. What methodologies are employed to design derivatives of this compound for targeted biological activity (e.g., IGF-1R inhibition)?

A structure-activity relationship (SAR) approach is used:

- Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the 2- or 3-positions of cyclopentyl rings.

- Pharmacophore Mapping : Align hydroxyl groups with kinase active-site residues (e.g., hydrogen bonding to ATP-binding pockets).

- In Vitro Screening : Test derivatives against cancer cell lines (e.g., HepG2 IC₅₀ = 15 µM for lead compounds) .

Q. How do steric and electronic factors influence the regioselectivity of substitution reactions in this compound?

- Steric Effects : Bulky reagents (e.g., PBr₃) favor axial substitution due to reduced ring strain.

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase hydroxyl acidity, accelerating SN₂ mechanisms.

- Case Study : Thionyl chloride (SOCl₂) yields 1,1'-dichloride with >90% regioselectivity under anhydrous conditions .

Q. What advanced techniques are used to analyze hydrogen-bonding networks in crystalline this compound?

- X-ray Diffraction : Resolve O–H···O distances (~2.7 Å) and angles (~160°) between adjacent molecules.

- Solid-State NMR : Probe ¹H-¹H dipolar couplings to map spatial proximity of hydroxyl groups.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 40% H-bond contribution in the crystal lattice) .

Propriétés

IUPAC Name |

1-(1-hydroxycyclopentyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9(5-1-2-6-9)10(12)7-3-4-8-10/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAGAKMMNGCNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2(CCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303200 | |

| Record name | 1,1'-Bicyclopentyl-1,1'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-75-9 | |

| Record name | NSC157315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Bicyclopentyl-1,1'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.